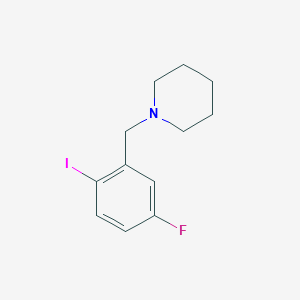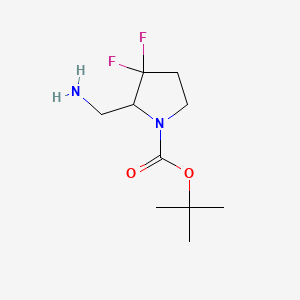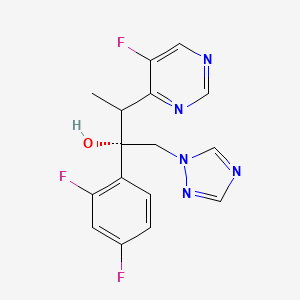
1-(5-Fluoro-2-iodobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-iodobenzyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The presence of fluorine and iodine atoms in the benzyl group of this compound makes it particularly interesting for various chemical and pharmaceutical applications. The unique combination of these halogens can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-iodobenzyl chloride and piperidine.
Nucleophilic Substitution: The 5-fluoro-2-iodobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also minimize human error and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoro-2-iodobenzyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) in the benzyl group can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-iodobenzyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The presence of fluorine and iodine atoms makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of halogenated benzyl groups on biological systems. It can also serve as a probe in imaging studies due to the presence of iodine, which is a heavy atom.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. The piperidine moiety is known for its pharmacological activity, and the addition of fluorine and iodine can enhance the compound’s efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-iodobenzyl)piperidine is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, potentially modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Iodobenzyl)piperidine: Similar structure but lacks the fluorine atom.
1-(5-Fluorobenzyl)piperidine: Similar structure but lacks the iodine atom.
1-Benzylpiperidine: Lacks both fluorine and iodine atoms.
Uniqueness
1-(5-Fluoro-2-iodobenzyl)piperidine is unique due to the presence of both fluorine and iodine atoms in the benzyl group. This combination can significantly influence the compound’s reactivity, biological activity, and potential applications. The dual halogenation can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H15FIN |
|---|---|
Molekulargewicht |
319.16 g/mol |
IUPAC-Name |
1-[(5-fluoro-2-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15FIN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
InChI-Schlüssel |
QBRWREZQDSEUKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)






![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
